
Ginsenoside rb1
Übersicht
Beschreibung
Ginsenoside Rb1 is a chemical compound belonging to the ginsenoside family, which is found in the plant genus Panax, commonly known as ginseng. This compound is known for its potential health benefits, including anticarcinogenic, immunomodulatory, anti-inflammatory, antiallergic, antiatherosclerotic, antihypertensive, and antidiabetic effects. It also exhibits antistress activity and effects on the central nervous system .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ginsenosid Rb1 kann mit verschiedenen Methoden synthetisiert werden. Ein Ansatz beinhaltet die Verwendung des Emulsionslösungsmittelverdampfungsverfahrens zur Herstellung von Ginsenosid Rb1-PLGA-Nanopartikeln. Der optimale Herstellungsprozess umfasst die Verwendung des Plackett-Burman-Designs in Kombination mit Box-Behnken-Experimenten . Eine andere Methode beinhaltet die hydrothermalen Synthese von Ginsenosid Rb1-Kohlenstoff-Quantenpunkten unter Verwendung von Ethylendiamin .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ginsenosid Rb1 beinhaltet häufig Biotransformationsprozesse. Zum Beispiel kann Ginsenosid Rb1 durch enzymatische Reaktionen in andere Ginsenoside wie Ginsenosid CK umgewandelt werden . Dieser Prozess beinhaltet typischerweise die Verwendung von teilweise gereinigten Enzymen bei bestimmten pH-Werten und Temperaturen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginsenosid Rb1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann durch Deglykosylierung, Sättigung von Doppelbindungen und Hydroxylierung biotransformiert werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Ginsenosid Rb1 verwendet werden, umfassen Enzyme für die Biotransformation, Ethylendiamin für die hydrothermalen Synthese und Lösungsmittel für die Emulsionslösungsmittelverdampfung .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Ginsenosid Rb1 gebildet werden, umfassen Ginsenosid CK, Ginsenosid Rd und andere seltene Ginsenoside .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Ginsenoside Rb1 has been extensively studied for its neuroprotective effects, particularly in the context of neurological disorders such as epilepsy, Parkinson's disease, and ischemic stroke.
Case Studies
- A systematic review highlighted this compound's efficacy in improving neurological functions post-ischemic stroke through mechanisms such as reducing infarct size and enhancing blood-brain barrier integrity .
- In animal models of traumatic brain injury, this compound administration significantly improved recovery outcomes by mitigating neuronal damage and promoting regeneration .
Data Table: Effects of this compound on Neurological Disorders
Disorder | Mechanism of Action | Key Findings |
---|---|---|
Epilepsy | Anti-inflammatory, neuroprotection | Reduced seizure frequency in animal models |
Parkinson's Disease | Anti-apoptotic, enhances dopamine release | Improved motor function in preclinical studies |
Ischemic Stroke | Reduces infarct size, enhances neurogenesis | Improved neurological scores post-treatment |
Cardiovascular Health
This compound has shown potential in treating cardiovascular diseases, particularly atherosclerosis.
Case Studies
- A recent study utilized network pharmacology to identify 17 potential therapeutic targets for this compound in atherosclerosis. The findings suggest that it effectively modulates multiple signaling pathways to exert its protective effects on vascular health .
Data Table: Effects of this compound on Cardiovascular Health
Condition | Mechanism of Action | Key Findings |
---|---|---|
Atherosclerosis | Inhibits vascular cell proliferation | Reduced plaque formation in animal models |
Metabolic Disorders
This compound has been recognized for its anti-diabetic properties.
Case Studies
- An investigation into the effects of this compound on diabetic mice revealed significant improvements in glycemic control and alterations in gut microbiota, suggesting a complex interplay between metabolic regulation and microbiome health .
Data Table: Effects of this compound on Metabolic Disorders
Condition | Mechanism of Action | Key Findings |
---|---|---|
Diabetes | Improves insulin sensitivity | Enhanced glucose metabolism and altered gut microbiota |
Gut Microbiome Modulation
Recent studies have highlighted the role of this compound in modulating gut microbiota.
Case Studies
- Research demonstrated that supplementation with this compound not only improved metabolic parameters but also positively influenced gut microbial diversity, indicating its potential as a therapeutic agent for gut-related disorders .
Data Table: Effects of this compound on Gut Microbiome
Parameter | Mechanism of Action | Key Findings |
---|---|---|
Gut Microbiota | Alters microbial composition | Increased abundance of beneficial bacteria |
Wirkmechanismus
Ginsenoside Rb1 exerts its effects through multiple pathways. It modulates reactive oxygen species levels in mitochondria, upregulates superoxide dismutase and glutathione expression, and downregulates malondialdehyde, nitric oxide, NADPH, and NOX expression . It also reduces inflammation by controlling IkB-α to prevent the formation of NF-κB dimers and activating SIRT1, which induces the production of anti-inflammatory factors and inhibits HMGB1 inflammatory signaling .
Vergleich Mit ähnlichen Verbindungen
Ginsenosid Rb1 ist unter den Ginsenosiden aufgrund seiner spezifischen chemischen Struktur und seiner gesundheitlichen Vorteile einzigartig. Ähnliche Verbindungen umfassen:
Ginsenosid Rg1: Bekannt für seine antiamnestischen und anti-aging-Effekte.
Ginsenosid CK: Ein Biotransformationsprodukt von Ginsenosid Rb1 mit potenziellen therapeutischen Wirkungen.
Ginsenosid Rd: Ein weiteres Biotransformationsprodukt mit ähnlichen gesundheitlichen Vorteilen.
Ginsenosid Rb1 zeichnet sich durch seine umfassende Palette an gesundheitlichen Vorteilen und seinen weit verbreiteten Einsatz in der wissenschaftlichen Forschung und industriellen Anwendungen aus.
Biologische Aktivität
Ginsenoside Rb1 (GsRb1) is a significant bioactive compound derived from Panax ginseng, known for its diverse pharmacological properties. This article delves into the biological activities of GsRb1, focusing on its neuroprotective effects, anti-diabetic properties, and mechanisms of action supported by various studies.
Neuroprotective Effects
GsRb1 has garnered attention for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and exert neuroprotective effects. Key findings include:
- Anti-inflammatory Properties : GsRb1 reduces inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and promoting the production of anti-inflammatory cytokines such as IL-4, IL-10, and IL-13. It also decreases pro-inflammatory cytokines like IL-1β and TNF-α .
- Antioxidant Activity : GsRb1 demonstrates significant antioxidant capabilities by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH) .
- Anti-apoptotic Mechanisms : The compound inhibits apoptosis through various pathways, including the downregulation of caspase-3 and modulation of proteins such as Bcl-2 and Bcl-XL, which are crucial for cell survival .
Table 1: Summary of Neuroprotective Mechanisms of this compound
Anti-Diabetic Properties
GsRb1 has been studied for its role in glucose metabolism and insulin sensitivity:
- Improvement in Insulin Sensitivity : In animal models, GsRb1 administration improved insulin sensitivity in high-fat diet-induced obesity mice. It was associated with changes in gut microbiota composition, indicating a potential link between gut health and metabolic regulation .
- Glucose Uptake Stimulation : Research shows that GsRb1 enhances glucose uptake in adipocytes and myotubes by promoting the translocation of glucose transporters GLUT1 and GLUT4 to the cell membrane. This effect is dose-dependent, with significant increases observed at concentrations as low as 0.01 mM .
Table 2: Effects of this compound on Glucose Metabolism
Parameter | Effect | Reference |
---|---|---|
Insulin Sensitivity | Improved in HFD-induced mice | |
Glucose Uptake | Increased GLUT1/GLUT4 translocation |
Case Studies and Clinical Evidence
Several studies have highlighted the potential clinical applications of GsRb1:
- Ischemic Stroke : A systematic review indicated that GsRb1 may help reduce brain edema and improve neurological outcomes post-stroke through its neuroprotective mechanisms .
- Diabetes Management : Clinical evidence suggests that ginseng extracts containing GsRb1 can be beneficial in managing type 2 diabetes by improving glycemic control and influencing gut microbiota .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPWOGIYAIIPV-JBDTYSNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316929 | |
Record name | Ginsenoside Rb1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41753-43-9 | |
Record name | Ginsenoside Rb1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41753-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rb1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041753439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rb1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ginsenoside Rb1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE RB1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7413S0WMH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.